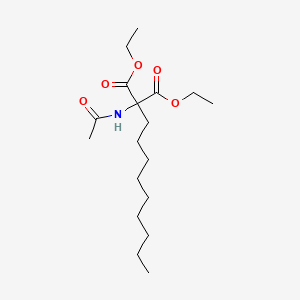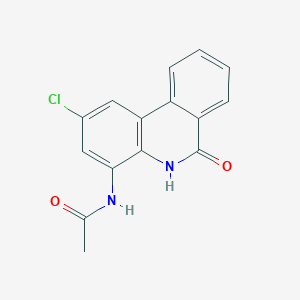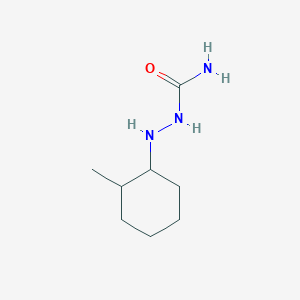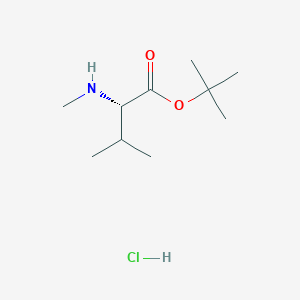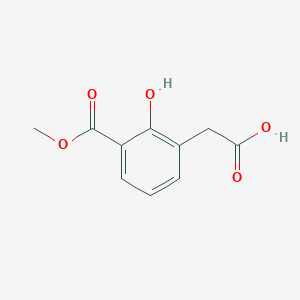
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxycarbonyl group, and a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid typically involves the esterification of a phenolic compound followed by a series of organic reactions to introduce the methoxycarbonyl and acetic acid groups. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxymethyl derivative.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of 2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxycarbonyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity or receptor signaling pathways .
相似化合物的比较
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the hydroxy group.
2-(3-(Methoxycarbonyl)phenyl)acetic acid: Similar structure but with different positioning of the methoxycarbonyl group
Uniqueness
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is unique due to the presence of both hydroxy and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
2-(2-hydroxy-3-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-15-10(14)7-4-2-3-6(9(7)13)5-8(11)12/h2-4,13H,5H2,1H3,(H,11,12) |
InChI 键 |
INEPUXHUQGPIRC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC(=C1O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


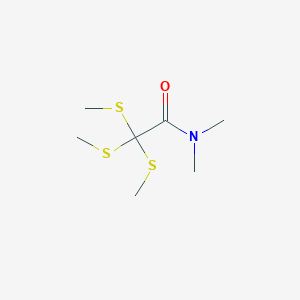
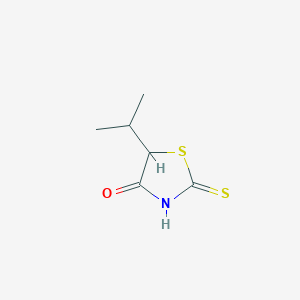
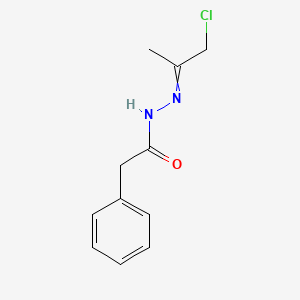
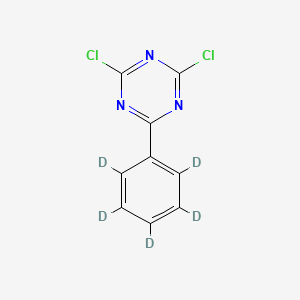
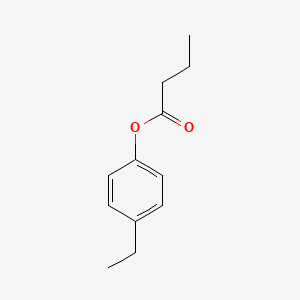
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
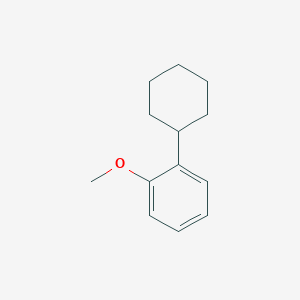
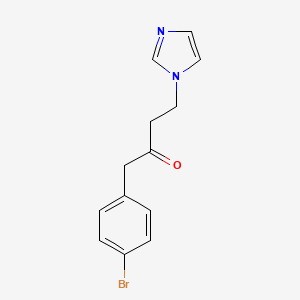
![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
